REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)N(C1C=CC=CN=1)N=[CH:5]2.[Cl:17][C:18]1[N:19]=[N:20][C:21]([NH:24][NH2:25])=[CH:22][CH:23]=1>>[Cl:17][C:18]1[N:19]=[N:20][C:21]([N:24]2[C:8]3[C:4](=[CH:3][C:2]([I:1])=[CH:10][CH:9]=3)[CH:5]=[N:25]2)=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(N=N1)N1N=CC2=CC(=CC=C12)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |